trans-(2-(5-Methylpyridin-2-YL)cyclopropyl)methanol
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Overview
Description
[(1R,2R)-2-(5-methylpyridin-2-yl)cyclopropyl]methanol is a compound that features a cyclopropane ring substituted with a 5-methylpyridin-2-yl group and a methanol group. This compound is notable for its unique structure, which includes a disubstituted cyclopropane with two stereogenic centers. Such structures are often challenging to synthesize and are of interest in various fields of chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R)-2-(5-methylpyridin-2-yl)cyclopropyl]methanol involves several steps, typically starting with the preparation of the cyclopropane ring. One efficient method involves the reaction of a suitable cyclopropane precursor with a 5-methylpyridin-2-yl derivative under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions identified in laboratory settings. This includes the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions. The process may also involve purification steps such as crystallization or chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
[(1R,2R)-2-(5-methylpyridin-2-yl)cyclopropyl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced under specific conditions to form a piperidine derivative.
Substitution: The hydrogen atoms on the cyclopropane ring can be substituted with other functional groups through reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield an aldehyde or carboxylic acid, while substitution reactions can introduce various functional groups onto the cyclopropane ring .
Scientific Research Applications
[(1R,2R)-2-(5-methylpyridin-2-yl)cyclopropyl]methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a useful probe in studying enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism by which [(1R,2R)-2-(5-methylpyridin-2-yl)cyclopropyl]methanol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their conformation and activity .
Comparison with Similar Compounds
[(1R,2R)-2-(5-methylpyridin-2-yl)cyclopropyl]methanol can be compared with other cyclopropane derivatives and pyridine-containing compounds. Similar compounds include:
(2R,5R)-2-Isopropyl-5-methylcyclohexanol: Another compound with a cyclopropane ring, but with different substituents and stereochemistry.
(5-methylpyridin-2-yl)methanamine: A compound with a similar pyridine ring but different functional groups.
The uniqueness of [(1R,2R)-2-(5-methylpyridin-2-yl)cyclopropyl]methanol lies in its specific combination of a cyclopropane ring with a 5-methylpyridin-2-yl group and a methanol group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C10H13NO |
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Molecular Weight |
163.22 g/mol |
IUPAC Name |
[(1R,2R)-2-(5-methylpyridin-2-yl)cyclopropyl]methanol |
InChI |
InChI=1S/C10H13NO/c1-7-2-3-10(11-5-7)9-4-8(9)6-12/h2-3,5,8-9,12H,4,6H2,1H3/t8-,9+/m0/s1 |
InChI Key |
AZNTYSNEGQNUTQ-DTWKUNHWSA-N |
Isomeric SMILES |
CC1=CN=C(C=C1)[C@@H]2C[C@H]2CO |
Canonical SMILES |
CC1=CN=C(C=C1)C2CC2CO |
Origin of Product |
United States |
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